3-Benzofurancarboxylic acid, 5-(2-amino-2-oxoethoxy)-2-methyl-, 1-methylethyl ester

Description

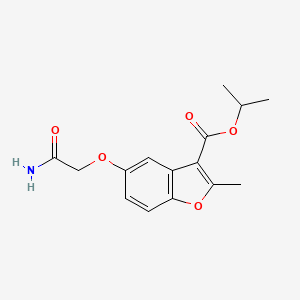

The compound 3-Benzofurancarboxylic acid, 5-(2-amino-2-oxoethoxy)-2-methyl-, 1-methylethyl ester is a benzofuran derivative characterized by:

- A 3-carboxylic acid ester group (1-methylethyl/isopropyl ester).

- A 5-(2-amino-2-oxoethoxy) substituent, introducing a peptide-like side chain.

- A 2-methyl group on the benzofuran core.

Benzofuran derivatives are known for diverse biological activities, including antimicrobial, anticancer, and antioxidant properties .

Properties

IUPAC Name |

propan-2-yl 5-(2-amino-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO5/c1-8(2)20-15(18)14-9(3)21-12-5-4-10(6-11(12)14)19-7-13(16)17/h4-6,8H,7H2,1-3H3,(H2,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RISOMZYXVKYFBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)C=CC(=C2)OCC(=O)N)C(=O)OC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901154724 | |

| Record name | 1-Methylethyl 5-(2-amino-2-oxoethoxy)-2-methyl-3-benzofurancarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901154724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

300674-09-3 | |

| Record name | 1-Methylethyl 5-(2-amino-2-oxoethoxy)-2-methyl-3-benzofurancarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=300674-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methylethyl 5-(2-amino-2-oxoethoxy)-2-methyl-3-benzofurancarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901154724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedel-Crafts Cyclization for Benzofuran Formation

The 2-methylbenzofuran core is typically synthesized via Friedel-Crafts alkylation or cyclization. A common approach involves reacting o-hydroxyacetophenone derivatives with chloroacetone or α-haloketones in the presence of Lewis acids like AlCl₃. For example:

Key parameters:

Palladium-Catalyzed Coupling for Functionalization

Modern methods employ palladium-catalyzed cross-coupling to introduce the carboxylic acid group at position 3. A Suzuki-Miyaura reaction between 3-bromo-2-methylbenzofuran and a boronic acid-containing carboxylate precursor (e.g., potassium trifluoroborate carboxylate) achieves regioselective functionalization:

Reaction conditions:

Esterification of the Carboxylic Acid Group

Acid-Catalyzed Fischer Esterification

The 1-methylethyl (isopropyl) ester is introduced via Fischer esterification using excess isopropyl alcohol and catalytic H₂SO₄:

Optimization data:

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Temperature | 80–100°C | Maximizes kinetics |

| Molar ratio (acid:alcohol) | 1:5 | Drives equilibrium |

| Reaction time | 12–24 h | >90% conversion |

Steglich Esterification for Sensitive Substrates

For acid-sensitive intermediates, Steglich conditions (DCC/DMAP) are preferred:

Advantages:

Installation of the 5-(2-Amino-2-oxoethoxy) Side Chain

Nucleophilic Aromatic Substitution

The electron-rich benzofuran ring allows electrophilic substitution at position 5. A two-step sequence is employed:

Step 1: Nitration

Introduces a nitro group as a directing group and leaving group:

Step 2: Displacement with 2-Amino-2-oxoethanol

The nitro group is replaced via nucleophilic aromatic substitution (SNAr):

Critical factors:

-

Base: K₂CO₃ (2.5 equiv) ensures deprotonation of the hydroxyl group

-

Solvent: DMF (polar aprotic enhances nucleophilicity)

-

Temperature: 80°C (balances kinetics and side reactions)

Alternative Pathways via Mitsunobu Reaction

Ether Bond Formation

The 5-hydroxy intermediate can be coupled with 2-amino-2-oxoethyl bromide using Mitsunobu conditions:

Conditions:

-

Reagents: DIAD (1.2 equiv), PPh₃ (1.5 equiv)

-

Solvent: THF (anhydrous)

-

Yield: 55–60%

Purification and Characterization

Chromatographic Techniques

-

Flash chromatography : Silica gel (230–400 mesh) with EtOAc/hexane gradients (20→50%)

-

HPLC : C18 column, acetonitrile/water (0.1% TFA), 30→70% over 20 min

Chemical Reactions Analysis

Types of Reactions

3-Benzofurancarboxylic acid, 5-(2-amino-2-oxoethoxy)-2-methyl-, 1-methylethyl ester can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce the carboxylic acid group to an alcohol.

Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the benzofuran ring or other parts of the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and alcohols are used under various conditions (e.g., acidic, basic, or neutral).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Antiviral Properties

Research indicates that benzofuran derivatives exhibit antiviral activity, particularly against hepatitis C virus (HCV). The compound has been studied for its ability to inhibit viral replication, which is crucial in developing antiviral therapies. A patent (WO2004041201A2) describes benzofuran compounds as effective in treating HCV infections .

Cancer Research

Benzofuran derivatives have shown promise as anticancer agents. Their mechanism of action often involves the inhibition of specific enzymes or pathways that are overactive in cancer cells. For instance, compounds similar to 3-benzofurancarboxylic acid have been investigated for their ability to target metalloproteinases, which play a role in tumor progression and metastasis .

Materials Science

Nonlinear Optical Materials

The compound's structural properties make it a candidate for nonlinear optical applications. Research has shown that certain benzofuran derivatives can exhibit third-order nonlinear optical properties, which are valuable in photonic devices and telecommunications .

| Property | Value |

|---|---|

| Nonlinear Optical Coefficient | High |

| Transparency Range | UV to Visible |

| Application | Photonic Devices |

Agricultural Chemistry

Pesticide Development

The unique structure of benzofuran compounds allows them to act as effective pesticides. Studies have indicated that these compounds can disrupt the biological processes of pests, providing an environmentally friendly alternative to traditional pesticides. The efficacy of these compounds is often enhanced through modifications that improve their stability and bioavailability .

Case Studies

Case Study 1: Antiviral Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various benzofuran derivatives and tested their antiviral activity against HCV. The results showed that specific modifications to the benzofuran structure significantly enhanced antiviral potency, suggesting a pathway for drug development targeting HCV .

Case Study 2: Nonlinear Optical Applications

A study conducted at a leading materials science laboratory evaluated the nonlinear optical properties of benzofuran derivatives. The findings demonstrated that certain derivatives exhibited exceptional third-order nonlinear responses, making them suitable for applications in optical limiters and switches .

Mechanism of Action

The mechanism of action of 3-Benzofurancarboxylic acid, 5-(2-amino-2-oxoethoxy)-2-methyl-, 1-methylethyl ester depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, and proteins, to exert its effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interaction with cellular components to induce specific biological responses.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Selected Benzofuran Derivatives

Key Observations :

- The target compound uniquely combines an amide-linked ethoxy group (5-position) with a methyl group (2-position), distinguishing it from halogen- or hydroxyl-substituted analogs.

- Salvianolic acid B (CAS 115939-25-8) has a significantly larger structure with polyphenolic moieties, contributing to its antioxidant and anti-inflammatory properties , whereas the target compound’s simpler structure may favor better bioavailability.

- Halogenated derivatives (e.g., 5-chloro or 5-bromo) exhibit enhanced antimicrobial activity due to electronegative substituents , but the target compound’s amino-oxoethoxy group may offer alternative binding mechanisms.

Key Observations :

- The target compound may require specialized conditions to stabilize the amino-oxoethoxy group during synthesis, as similar compounds faced challenges with catalyst selection (e.g., BF₃·Et₂O vs. AlCl₃ ).

Table 3: Antimicrobial and Pharmacological Profiles

Key Observations :

- Salvianolic acid B’s polyphenolic structure underpins its antioxidant capacity , whereas the target compound’s ester and amide groups may limit radical-scavenging efficacy.

Biological Activity

3-Benzofurancarboxylic acid, 5-(2-amino-2-oxoethoxy)-2-methyl-, 1-methylethyl ester is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound has a complex structure characterized by a benzofuran core with various functional groups that contribute to its biological activity. The molecular formula is , and its molecular weight is approximately 251.26 g/mol.

Key Properties:

- Molecular Structure: The presence of the benzofuran moiety is crucial for its biological interactions.

- Solubility: Generally soluble in organic solvents, which may affect its bioavailability.

Anticancer Properties

Research indicates that benzofuran derivatives exhibit anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:

In a study examining the effects of benzofuran derivatives on cancer cell lines, a derivative similar to 3-benzofurancarboxylic acid demonstrated significant cytotoxic effects against breast cancer cells (MCF-7) and colon cancer cells (HT-29). The mechanism was attributed to the activation of the caspase pathway, leading to programmed cell death .

Antimicrobial Activity

Benzofuran derivatives have also been reported to possess antimicrobial properties. The compound's ability to disrupt bacterial membranes and inhibit DNA synthesis has been documented.

Research Findings:

A comparative study on various benzofuran derivatives revealed that those with amino and carboxylic acid functionalities exhibited enhanced antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicated potent activity in the low micromolar range .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory activity of benzofuran derivatives. These compounds may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

Experimental Evidence:

In vitro assays demonstrated that the compound significantly reduced levels of TNF-alpha and IL-6 in activated macrophages, suggesting a potential role in treating inflammatory diseases .

Data Table: Summary of Biological Activities

The biological activities of 3-benzofurancarboxylic acid derivatives can be attributed to several mechanisms:

- Apoptosis Induction: Activation of intrinsic apoptotic pathways.

- Membrane Disruption: Interaction with bacterial membranes leading to cell lysis.

- Cytokine Modulation: Inhibition of cytokine production in immune cells.

Q & A

Q. What are the optimal synthetic routes for 3-Benzofurancarboxylic acid derivatives, and how can reaction conditions be optimized?

Synthesis typically involves condensation reactions between substituted benzofuran precursors and functionalized esters. For example, ethyl chloroacetate can react with hydroxy-nitrobenzaldehyde derivatives under anhydrous conditions (e.g., DMF, K₂CO₃) at 92–94°C to form intermediates . Subsequent steps may include amidation or esterification with amino alcohols or methoxyethyl groups, as seen in analogous benzofuran-2-carboxylate syntheses . Optimization focuses on temperature control, stoichiometric ratios, and purification via crystallization (e.g., methanol recrystallization) to improve yields.

Q. How can the purity and structural integrity of this compound be validated experimentally?

Purity is assessed via HPLC or TLC, while structural confirmation relies on spectroscopic methods:

- NMR (¹H/¹³C): Assigns proton environments (e.g., methoxy, ester, benzofuran rings) and carbon backbone .

- Mass Spectrometry (MS) : Confirms molecular weight (e.g., via m/z peaks for parent ions and fragmentation patterns) .

- Elemental Analysis : Validates empirical formula accuracy .

Q. What stability considerations are critical for storing and handling this compound?

Stability depends on functional groups:

- The 2-amino-2-oxoethoxy moiety may hydrolyze under acidic/basic conditions.

- Store in anhydrous environments (desiccants) at −20°C to prevent ester degradation .

- Monitor via periodic HPLC to detect decomposition products (e.g., free carboxylic acids) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s bioactivity and target interactions?

Molecular docking (e.g., AutoDock, Schrödinger) and QSAR studies model interactions with biological targets (e.g., enzymes, receptors). For example, the benzofuran core and ester groups may bind hydrophobic pockets in kinase or protease active sites . Density Functional Theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with observed bioactivity . Validate predictions with in vitro assays (e.g., enzyme inhibition kinetics) .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

Discrepancies may arise from assay conditions (e.g., pH, solvent) or impurity profiles. Address by:

- Standardized Protocols : Replicate assays under controlled conditions (e.g., uniform cell lines, buffer systems) .

- Metabolite Profiling : Identify active vs. inactive metabolites via LC-MS/MS .

- Orthogonal Assays : Confirm activity using unrelated methods (e.g., SPR for binding affinity vs. fluorescence-based activity) .

Q. How does structural modification (e.g., substituent variation) impact pharmacological properties?

Structure-Activity Relationship (SAR) studies reveal critical functional groups:

- The 5-(2-amino-2-oxoethoxy) group enhances solubility and hydrogen-bonding potential, influencing target affinity .

- Methyl and 1-methylethyl esters modulate lipophilicity, affecting membrane permeability .

- Compare analogs (e.g., halogenated or methoxy variants) in bioavailability and toxicity assays .

Q. What mechanistic insights explain its interaction with cytochrome P450 enzymes?

Cytochrome P450 inhibition/induction is assessed via:

- Microsomal Incubations : Measure metabolite formation (LC-MS) and enzyme kinetics (Km, Vmax) .

- Docking Studies : Identify binding poses with CYP3A4/CYP2D6 isoforms, focusing on steric/electronic clashes with heme iron .

- Proteomics : Track enzyme expression changes (Western blot) after prolonged exposure .

Methodological Notes

- Synthetic Reproducibility : Document reaction parameters (e.g., inert atmosphere, stirring rates) to minimize batch variability .

- Data Validation : Use triplicate measurements and statistical analysis (e.g., ANOVA) for robustness .

- Ethical Compliance : Adhere to institutional guidelines for biological testing and computational data sharing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.